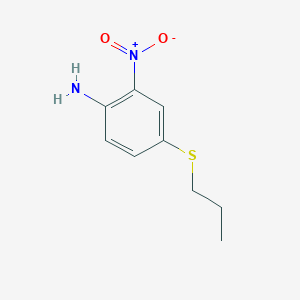

2-Nitro-4-(propylthio)aniline

Description

General Academic Context and Research Significance

2-Nitro-4-(propylthio)aniline, a substituted aniline (B41778) derivative, holds a significant position in both academic and industrial chemical research. Its molecular structure, featuring a nitro group ortho to the amine and a propylthio group para to it, makes it a valuable precursor in multi-step organic syntheses. The compound's primary significance lies in its role as a key intermediate in the production of various organic molecules, most notably in the pharmaceutical sector. haihangchem.com

Historical Trajectory of its Discovery and Initial Characterization in Chemical Literature

The synthesis and characterization of this compound are intrinsically linked to the development of manufacturing processes for benzimidazole (B57391) anthelmintics. An early and notable method was detailed in U.S. Patent 4,152,522. This process begins with the thiocyanation of 2-nitroaniline (B44862) to yield 2-nitro-4-thiocyanoaniline. quickcompany.in This intermediate is then alkylated using n-propyl bromide in the presence of a phase-transfer catalyst, such as methyl tributyl ammonium (B1175870) chloride or tetrabutyl ammonium bromide, and an alkali metal cyanide to produce this compound. quickcompany.inipd.org.cn

Over the years, research has focused on refining this synthesis to overcome the drawbacks of early methods, such as the use of highly toxic reagents like sodium cyanide and expensive materials like n-propyl bromide. google.com Industrial production in countries like China has largely adopted a "one-pot method" to improve efficiency, where intermediates like this compound are not isolated from the reaction system. ipd.org.cnveeprho.com More recent patents, for instance, Chinese patent CN110498752B, describe improved, safer, and higher-yield processes that avoid toxic cyanides and utilize more cost-effective reagents like chloropropane. google.com These modern methods often involve a condensation reaction to form a dithioether intermediate, followed by an alkylation step.

Strategic Importance in Pharmaceutical Synthesis and Medicinal Chemistry, particularly as an intermediate for anthelmintic agents like Albendazole (B1665689)

The primary strategic importance of this compound lies in its role as a crucial building block for the synthesis of Albendazole, a broad-spectrum anthelmintic agent used to treat various parasitic worm infections. lookchem.comveeprho.comevitachem.com The synthesis of Albendazole heavily relies on the availability of this specific intermediate. quickcompany.in

The established synthetic route involves the reduction of the nitro group of this compound to an amine, forming 4-(propylthio)benzene-1,2-diamine. quickcompany.in This diamine is then cyclized with reagents like methyl-N-cyano carbamate (B1207046) to construct the benzimidazole core of Albendazole. quickcompany.inipd.org.cn The propylthio group in the intermediate is considered optimal for these downstream cyclization reactions compared to other alkylthio analogues. The efficiency and cost-effectiveness of Albendazole production are therefore directly linked to the efficiency of the synthesis of this compound. google.com

Overview of Principal Research Domains and Emerging Scholarly Challenges

Current research on this compound is predominantly centered on process chemistry and optimization of its synthesis. The main goals are to increase reaction yields, reduce production costs, and enhance the environmental safety of the manufacturing process.

Principal Research Domains:

Catalyst Development: A key area of investigation is the development of more efficient and reusable catalyst systems. For example, a composite catalyst of activated clay and pseudo-boehmite has been shown to significantly improve yields in the condensation step of a modern synthesis route.

Reaction Condition Optimization: Researchers are actively exploring the effects of parameters such as temperature, reaction time, solvent, and stoichiometry on the yield and purity of the final product. Studies have shown that precise temperature control is critical during the alkylation step to maximize yields, which can reach up to 95-97% under optimized conditions. google.com

Greener Synthesis Routes: A significant challenge is the development of more environmentally benign synthesis methods. This includes replacing hazardous reagents like sodium cyanide and reducing halogenated waste by using more atom-economical materials like chloropropane instead of bromopropane. google.com

Emerging Scholarly Challenges:

Impurity Profile: Minimizing the formation of impurities during synthesis remains a challenge that affects the purity of the final active pharmaceutical ingredient.

Process Scalability: Translating optimized laboratory-scale procedures to large-scale industrial production presents challenges in heat management for exothermic reactions and efficient catalyst recycling.

Biological Activity of Metabolites: Further research is needed to fully understand the biological and potential pharmacological activities of this compound as a metabolite of Albendazole. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54393-89-4 | chemicalbook.comnih.gov |

| Molecular Formula | C₉H₁₂N₂O₂S | chemicalbook.comnih.gov |

| Molecular Weight | 212.27 g/mol | chemicalbook.comnih.gov |

| Melting Point | 42-43 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 363.5±27.0 °C (Predicted) | chemicalbook.comchemicalbook.com |

| Density | 1.25±0.1 g/cm³ (Predicted) | chemicalbook.comchemicalbook.com |

| Appearance | Solid, Red or Light yellow powder | lookchem.comcookechem.com |

| Solubility | DMSO (Slightly), Methanol (Slightly) | chemicalbook.comchemicalbook.com |

Comparison of Synthesis Methods for this compound

| Parameter | Traditional Method (e.g., US Pat. 4,152,522) | Modern Method (e.g., CN110498752B) | Source |

| Key Reagents | n-propyl bromide, sodium cyanide | chloropropane, sodium sulfide (B99878), composite catalyst | quickcompany.ingoogle.com |

| Reaction Yield | 72–78% | 87–96% (Total Yield) | |

| Safety Concerns | Use of highly toxic sodium cyanide | Avoids cyanide, but uses flammable solvents | google.com |

| Cost | Higher raw material cost (bromopropane) | Lower raw material cost (chloropropane) | google.com |

| Environmental Impact | Higher halogenated waste | Reduced halogenated waste by ~40% |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitro-4-propylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBJSIIHWNZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202782 | |

| Record name | 2-Nitro-4-(propylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54393-89-4 | |

| Record name | 4-Propylthio-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54393-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(propylthio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054393894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-(propylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-(propylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-(PROPYLTHIO)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71H5MD73WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways and Elucidation of Reaction Mechanisms

One-Pot Synthetic Routes from 2-Nitro-4-thiocyanatoaniline (B119080)

Comparative Analysis of Reduction Methods (e.g., Hydrazine (B178648) Hydrate (B1144303) versus Sodium Sulfide)

The reduction of aromatic nitro compounds is a critical transformation in organic synthesis, and the choice of reducing agent significantly impacts selectivity, yield, and environmental footprint. Two commonly employed reagents for this purpose are hydrazine hydrate and sodium sulfide (B99878).

Hydrazine Hydrate:

Hydrazine hydrate (N₂H₄·H₂O) is a potent reducing agent frequently used in catalytic transfer hydrogenation. nih.govorganic-chemistry.org In the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, hydrazine serves as a source of hydrogen to reduce nitro groups to primary amines. nih.govmdpi.com This method is known for its high efficiency and can often be performed under mild conditions. mdpi.comrsc.org One of the key advantages of using hydrazine is the clean nature of its byproducts, which are typically nitrogen gas and water. mdpi.com

However, the selectivity of hydrazine hydrate reduction can be condition-dependent. For instance, in the reduction of halogenated nitroarenes, careful control of temperature and pressure is necessary to avoid dehalogenation. nih.gov Furthermore, hydrazine itself is classified as a suspected carcinogen and is highly toxic, necessitating stringent handling precautions. quora.comepa.gov

Sodium Sulfide:

The reduction of nitroaromatics using sodium sulfide (Na₂S) is known as the Zinin reduction. wikipedia.org This method is particularly valued for its chemoselectivity, as it can reduce a nitro group in the presence of other reducible functionalities like aryl halides or carbon-carbon double bonds. wikipedia.orgcommonorganicchemistry.com The reaction proceeds through a series of intermediates, including nitrosobenzenes and phenylhydroxylamines. wikipedia.org Dinitro compounds can often be selectively reduced to the corresponding nitroaniline. wikipedia.org

The reaction with sodium sulfide is typically carried out in an aqueous or alcoholic medium. acsgcipr.org While effective, the process generates sulfur-containing byproducts, such as sodium thiosulfate, which can complicate purification and pose waste disposal challenges. wikipedia.orgcdnsciencepub.com The reaction mechanism can be complex and autocatalytic, influenced by the in situ formation of polysulfides. cdnsciencepub.com

Comparative Overview:

| Feature | Hydrazine Hydrate | Sodium Sulfide (Zinin Reduction) |

| Mechanism | Catalytic Transfer Hydrogenation | Nucleophilic attack and electron transfer (Zinin reduction) wikipedia.orgacsgcipr.org |

| Selectivity | High, but can lead to dehalogenation under harsh conditions nih.gov | Excellent for preserving halogens and other reducible groups wikipedia.orgcommonorganicchemistry.com |

| Reaction Conditions | Often requires a metal catalyst (e.g., Pd/C, Raney Ni); can be mild nih.govrsc.org | Typically performed in aqueous/alcoholic solutions; can require heating acsgcipr.orgcdnsciencepub.com |

| Byproducts | Nitrogen gas and water (clean) mdpi.com | Sulfur compounds (e.g., sodium thiosulfate), requiring waste management wikipedia.orgcdnsciencepub.com |

| Safety & Environment | Highly toxic and a suspected carcinogen quora.comepa.gov | Generates sulfurous waste; less toxic than hydrazine cdnsciencepub.com |

Alternative Synthetic Strategies via Sequential Functionalization of Aniline (B41778) Precursors

An alternative and plausible pathway to 2-Nitro-4-(propylthio)aniline involves the sequential functionalization of an aniline-based precursor, which offers a different strategic approach to constructing the target molecule.

This synthetic route commences with the electrophilic nitration of 4-(propylthio)aniline. In this reaction, the directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its strong electron-donating resonance effect. libretexts.orgwikipedia.org The propylthio (-SPr) group is also an ortho, para-director and is considered an activating group because the sulfur's lone pairs can donate electron density to the ring through resonance.

When both an amino and a propylthio group are present, the powerful activating and directing effect of the amino group dominates. Since the para position is already occupied by the propylthio group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the ortho position.

The reaction is typically carried out under controlled conditions, for example, using a mixed acid system (such as nitric acid and sulfuric acid) at low temperatures (e.g., 0–5°C) to manage the reactivity and prevent side reactions. Following the nitration step, the desired this compound product is isolated and purified from any minor isomers or starting material using standard techniques like recrystallization or column chromatography.

Innovative Catalytic Systems and Reaction Enhancement Protocols

Design and Application of Composite Catalysts in Condensation Reactions

In modern synthetic routes leading to precursors of this compound, condensation reactions play a pivotal role. smolecule.com To enhance the efficiency of these reactions, innovative composite catalysts have been developed. These catalysts combine the properties of two or more different materials to achieve superior performance compared to single-component catalysts.

An example is the use of a composite solid acid catalyst made from microporous zeolite and mesoporous activated clay. researchgate.net

Microporous Zeolites offer high acidity and shape selectivity due to their regular, narrow pore structure. However, their small pores can limit the diffusion of bulky molecules. researchgate.net

Mesoporous Materials like activated clay have larger pores, which facilitates better mass transport, but they often have lower acidity and thermal stability. researchgate.net

By combining these materials, a microporous-mesoporous composite is formed. This composite acts as a "nanoreactor," providing a high surface area with a range of pore sizes and strong acid sites. researchgate.net This structure allows for efficient diffusion of reactants and products while providing the necessary active sites for the condensation reaction to occur, leading to improved catalytic activity and selectivity in reactions like the synthesis of diphenylamine (B1679370) from aniline. researchgate.net

Role of Phase Transfer Catalysts in Alkylation Processes

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.com This is particularly relevant in the synthesis of this compound, where an alkylation step is often involved. smolecule.com

In a typical S-alkylation reaction, a thiol or thiolate anion (which is often soluble in an aqueous or polar phase) needs to react with an alkyl halide (which is typically soluble in an organic phase). jmaterenvironsci.com The direct reaction is slow because the reactants are separated.

A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or methyl tributyl ammonium chloride, resolves this issue. dalalinstitute.comjmaterenvironsci.com The mechanism involves the catalyst's cation pairing with the thiolate anion in the aqueous phase, forming an ion pair. This ion pair is sufficiently lipophilic to travel across the phase boundary into the organic phase. Here, the "naked" and highly reactive anion is released to react with the alkyl halide. youtube.com After the reaction, the catalyst cation shuttles back to the aqueous phase to repeat the cycle.

The use of PTC offers several advantages:

Eliminates the need for expensive, anhydrous, or polar aprotic solvents. acsgcipr.org

Allows the use of inexpensive and safer inorganic bases. acsgcipr.org

Often leads to faster reaction rates and higher yields with fewer byproducts. dalalinstitute.com

Development of Green Chemistry Approaches in Synthetic Design (e.g., waste reduction)

Green chemistry principles are increasingly being integrated into the synthesis of chemical intermediates like this compound to minimize environmental impact. yale.edumsu.edu The primary goal is to reduce or eliminate the use and generation of hazardous substances. yale.edu

Key green chemistry principles relevant to this synthesis include:

Prevention of Waste : This is the foundational principle. It is more efficient to design syntheses that prevent waste formation than to treat waste after it has been created. msu.eduacs.org The choice between reduction methods like hydrazine hydrate versus sodium sulfide can be evaluated based on the E-factor (mass of waste per mass of product). msu.edu While hydrazine produces cleaner byproducts (N₂ and H₂O), its high toxicity is a major drawback. mdpi.comepa.gov Sodium sulfide generates more waste by mass but is less hazardous. cdnsciencepub.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.eduacs.org Catalytic hydrogenation processes, including those using hydrazine with a recyclable catalyst, are generally superior to stoichiometric reductions in this regard. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, which reduces waste. yale.eduacs.org The use of composite catalysts in condensation and phase transfer catalysts in alkylation are examples of this principle in action. researchgate.netdalalinstitute.com

Designing Safer Chemicals and Syntheses : This involves avoiding highly toxic reagents. For example, modern patented methods for related compounds have moved away from using highly toxic sodium cyanide in favor of safer alternatives. yale.edu Similarly, the known carcinogenicity of hydrazine makes it a less desirable reagent from a green chemistry perspective, despite its efficiency. quora.comepa.gov

By applying these principles, chemists aim to develop synthetic routes that are not only efficient and cost-effective but also safer and more environmentally benign. rsc.org

Advanced Studies in Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, the reaction mechanisms fall under the well-understood class of nucleophilic aromatic substitution (SNAr) reactions. The principles of SNAr provide a framework for analyzing the kinetics and thermodynamics of the synthesis of this compound. The presence of a strong electron-withdrawing nitro group ortho to the reaction center activates the aromatic ring towards nucleophilic attack, a critical feature for this type of reaction. wikipedia.orgdalalinstitute.comlibretexts.org

Kinetic Modeling of Key Synthetic Steps

The synthesis of this compound typically involves two key steps: the formation of a dithioether intermediate from o-nitroaniline and disulfur (B1233692) dichloride, followed by an alkylation reaction to introduce the propyl group. google.com While specific kinetic models for these steps are not publicly available, experimental data from patent literature allows for a qualitative understanding of the reaction kinetics.

The alkylation step, in particular, has been optimized by varying reaction conditions to improve the yield. A study detailed in Chinese patent CN110498752B provides insight into the effect of temperature on the reaction yield, which is directly related to the reaction rate. google.com The reaction involves the treatment of a dithioether intermediate with sodium sulfide nonahydrate followed by the addition of chloropropane. google.com

| Reaction Temperature (°C) | Alkylation Reaction Yield (%) | Total Reaction Yield (%) |

|---|---|---|

| 30 | 64.60 | 61.39 |

| 55 | 86.94 | 83.04 |

| 55 | 87.38 | 84.13 |

| 55 | 95.64 | 78.80 |

| 55 | 97.08 | 54.48 |

| 55 | 97.55 | 74.76 |

| 55 | 98.05 | 96.32 |

Note: The data in this table is derived from examples in Chinese patent CN110498752B and is intended for illustrative purposes to show the impact of reaction conditions on yield. google.com

The data suggests that the reaction rate and subsequent yield of the alkylation step are significantly influenced by temperature. The higher yields achieved at 55 °C compared to 30 °C indicate a substantial activation energy barrier for the reaction, which is typical for SNAr reactions.

Identification of Rate-Determining Steps and Transition State Analysis

The transition state leading to the Meisenheimer complex involves the development of a negative charge on the aromatic ring, which is delocalized and stabilized by the electron-withdrawing nitro group. wikipedia.orglibretexts.org Quantum chemical calculations on similar nitroaniline derivatives have been used to investigate the electronic properties and predict reactivity, although specific studies on this compound are not available. Such computational studies would be invaluable for a precise understanding of the transition state geometry and energy. The stability of the Meisenheimer complex is a key factor in the thermodynamics of the reaction, and the presence of the nitro group is crucial for lowering the activation energy of its formation. wikipedia.orgdalalinstitute.com

Sophisticated Spectroscopic and Analytical Characterization Techniques

Structural Elucidaion utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of "2-Nitro-4-(propylthio)aniline" in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the chemical environment and connectivity of every atom in the molecule can be mapped.

The ¹H NMR spectrum of "this compound" provides distinct signals corresponding to the protons of the propyl group and the aromatic ring. The propylthio chain typically exhibits signals in the upfield region (δ 1.0–3.0 ppm), while the aromatic protons are found in the downfield region (δ 6.5–8.5 ppm) . The integration of these signals confirms the number of protons in each environment.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbon atom attached to the nitro group is significantly deshielded and would appear at a high chemical shift, typically around 140–150 ppm . The remaining aromatic and aliphatic carbons can be assigned based on their chemical environment and substitution effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on typical chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to NO₂) | ~8.0 - 8.2 | d (doublet) | ~2.5 |

| Aromatic H (ortho to NH₂) | ~6.7 - 6.9 | d (doublet) | ~8.5 |

| Aromatic H (meta to NO₂/NH₂) | ~7.2 - 7.4 | dd (doublet of doublets) | J1 ≈ 8.5, J2 ≈ 2.5 |

| -S-CH₂- | ~2.8 - 3.0 | t (triplet) | ~7.4 |

| -CH₂-CH₃ | ~1.6 - 1.8 | sextet | ~7.4 |

| -CH₃ | ~1.0 - 1.1 | t (triplet) | ~7.4 |

| -NH₂ | Broad singlet | s (singlet) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on typical chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | ~148 - 150 |

| C-NO₂ | ~138 - 140 |

| C-S | ~125 - 127 |

| Aromatic CH (ortho to NO₂) | ~124 - 126 |

| Aromatic CH (ortho to NH₂) | ~115 - 117 |

| Aromatic CH (meta to NO₂/NH₂) | ~113 - 115 |

| -S-CH₂- | ~35 - 37 |

| -CH₂-CH₃ | ~22 - 24 |

| -CH₃ | ~13 - 15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by establishing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies all direct, one-bond correlations between protons and the carbon atoms they are attached to columbia.edu. An HSQC spectrum would show cross-peaks connecting the signals of each proton in the aromatic ring and the propyl chain to their corresponding carbon signals, confirming the C-H framework of the molecule columbia.edu.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons that are separated by two or three bonds columbia.edu. For "this compound," key HMBC correlations would include:

Correlations from the methylene protons (-S-CH₂-) of the propyl group to the aromatic carbon atom bonded to the sulfur (C-S).

Correlations between aromatic protons across the ring, which helps to confirm the substitution pattern. For instance, the proton ortho to the nitro group would show a correlation to the carbon bearing the amino group.

Correlations from the amino protons (-NH₂) to the two adjacent aromatic carbons.

Together, these 2D NMR techniques provide definitive proof of the compound's constitution and connectivity, leaving no ambiguity in the structural assignment.

Mass Spectrometry (MS) for Definitive Molecular Identity and Purity Assessment

Mass spectrometry is a cornerstone for verifying the molecular weight and elemental composition of "this compound" with exceptional accuracy.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For "this compound," HRMS is used to validate the molecular formula of C₉H₁₂N₂O₂S by matching the experimentally measured exact mass to the theoretical value with an error of less than 5 parts per million (ppm) . This level of accuracy unequivocally confirms the compound's elemental composition.

Table 3: Molecular Identity Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂S | nih.govguidechem.com |

| Molecular Weight | 212.27 g/mol | nih.govchemicalbook.com |

| Theoretical Exact Mass | 212.06194880 Da | nih.gov |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantifying trace levels of "this compound." This compound has been identified as a potential genotoxic impurity (GTI) in the manufacturing process of albendazole (B1665689) jchps.com.

A robust, reverse-phase LC-MS/MS method has been developed and validated for its quantification jchps.com. The method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific fragmentation of the parent ion. This validated method is capable of detecting and quantifying "this compound" at levels as low as 0.5 ppm, making it suitable for quality control in pharmaceutical manufacturing and stability studies jchps.com.

Advanced Chromatographic Methods for Purity Profiling and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of "this compound" and for the isolation of any potential impurities. A reverse-phase (RP) HPLC method has been established for its analysis sielc.comsielc.com.

The method utilizes a Newcrom R1 column with a mobile phase typically consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid sielc.comsielc.com. For applications requiring compatibility with mass spectrometry (LC-MS), the phosphoric acid is replaced with a volatile acid such as formic acid sielc.comsielc.com. This HPLC method is not only suitable for routine purity checks but is also scalable, allowing for its use in preparative chromatography to isolate and identify unknown impurities formed during synthesis or degradation sielc.comsielc.com. Purity is typically monitored using a UV detector, where the analyte shows strong absorbance due to its chromophores.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation (e.g., reverse phase, UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. Reverse-phase (RP) HPLC is the most common modality employed for this compound.

Method development typically involves optimizing the separation on a C18 column with a mobile phase consisting of an organic solvent, water, and an acid modifier. sielc.com For instance, a simple and effective separation can be achieved using a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, a volatile acid like formic acid is substituted for phosphoric acid. sielc.comsielc.com

A specific LC-MS/MS method has been developed and validated for the quantification of this compound as a potential genotoxic impurity in the active pharmaceutical ingredient, albendazole. jchps.com This highly sensitive method utilizes a reversed-phase column and is validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for trace-level analysis. jchps.com The validation process for such methods typically assesses parameters like linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results. jchps.comresearchgate.net For faster analysis times, methods can be adapted for Ultra-High-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes (e.g., sub-3 µm). sielc.com

The table below summarizes typical parameters for an HPLC method used in the analysis of this compound.

| Parameter | Condition 1 | Condition 2 (MS-Compatible) |

| Technique | Reverse-Phase HPLC | Reverse-Phase LC-MS/MS |

| Column | Newcrom R1 sielc.com | Waters X-Bridge shield RP18 (250 mm x 4.6 mm, 3.5µm) jchps.com |

| Mobile Phase A | Water with Phosphoric Acid sielc.com | 0.01M Ammonium (B1175870) Formate in water, pH 6.0 with Formic Acid jchps.com |

| Mobile Phase B | Acetonitrile (MeCN) sielc.com | Acetonitrile: Methanol (50:50 v/v) jchps.com |

| Elution Mode | Isocratic sielc.com | Isocratic (40:60 v/v, A:B) jchps.com |

| Flow Rate | 1.0 mL/min jchps.com | Not specified |

| Temperature | 40°C jchps.com | Ambient |

| Detection | UV merckmillipore.com | Negative Ion Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode jchps.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Evaluation

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the qualitative analysis of this compound. tifr.res.in It is frequently used in synthetic chemistry to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. tifr.res.inscribd.com It is also valuable for a preliminary assessment of product purity and for identifying appropriate solvent systems for purification by column chromatography. tifr.res.in

In a typical TLC analysis of nitroaniline derivatives, a silica gel plate acts as the stationary phase. tifr.res.inscribd.com The sample is spotted on the baseline, and the plate is developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For nitroanilines, common eluents include mixtures of nonpolar and polar solvents, such as hexane and ethyl acetate or carbon tetrachloride and glacial acetic acid. merckmillipore.comtifr.res.in

After development, the spots are visualized, often under UV light, and the retention factor (Rf) is calculated. scribd.comscribd.com The Rf value, a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and can be used for identification by comparison with a standard. scribd.com

The table below shows examples of solvent systems used for the TLC separation of related nitroaniline isomers.

| Compound Mixture | Stationary Phase | Mobile Phase (Eluent) | Visualization |

| o-nitroaniline and p-nitroaniline | Silica Gel | Hexane / Ethyl Acetate (various ratios) tifr.res.in | Naked Eye (colored spots) |

| Nitroaniline Isomers | Silica Gel 60 F₂₅₄ | Carbon tetrachloride / Acetic acid (90:10 v/v) merckmillipore.com | UV (270 nm) |

| Nitrobenzene (reduced to aniline (B41778) on-plate) | Silica Gel G | Toluene: Acetone: Ammonia (75:25:2) ijcps.org | Diazotization and coupling with β-naphthol ijcps.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. While HPLC is often preferred for analyzing thermolabile compounds like many nitroanilines, GC-MS can be employed to detect volatile impurities, residual solvents, or specific degradation byproducts in samples of this compound. thermofisher.comchromatographyonline.com

The successful application of GC to nitroanilines requires careful method development to avoid thermal degradation in the high-temperature injector and column. thermofisher.com A sensitive GC-MS method has been developed for determining related genotoxic impurities, such as p-Anisidine and 4-Methoxy-2-nitro aniline, in pharmaceutical substances. Such a method would involve injection of a solution of the compound into the GC, where it is vaporized and separated on a capillary column (e.g., SE-54 fused silica). epa.gov The separated components then enter the mass spectrometer, which acts as a detector, providing mass information that allows for definitive identification of the components by comparing their mass spectra to library data. epa.gov

This technique is particularly useful for impurity profiling, where it can detect and identify unexpected byproducts that may not be visible by other methods.

| Parameter | Typical Condition for Nitroaniline Analysis |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Fused Silica Capillary Column (e.g., SE-54) epa.gov |

| Injector | Split/Splitless, optimized temperature to prevent degradation |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (e.g., Quadrupole) |

| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) epa.gov |

| Application | Identification of volatile impurities, residual solvents, and degradation products |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Conformation and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and serves as a unique "molecular fingerprint" for identification.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups. These include the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, the N-H stretching of the primary amine (NH₂) group, C-H stretching from the aromatic ring and the propyl chain, and C-S stretching of the thioether group. researchgate.netniscpr.res.inscholarsresearchlibrary.com

Raman spectroscopy provides complementary information. While FT-IR is particularly sensitive to polar bonds like those in the nitro and amine groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as the C-S bond and the aromatic ring system. niscpr.res.inscholarsresearchlibrary.com Together, the two techniques provide a comprehensive vibrational profile of the molecule. Theoretical calculations using Density Functional Theory (DFT) are often used to predict and help assign the observed vibrational frequencies for related aniline structures. niscpr.res.inscholarsresearchlibrary.com

The table below lists the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source (Analogous Compounds) |

| Amine (NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | researchgate.netscholarsresearchlibrary.com |

| Amine (NH₂) | N-H Scissoring | 1600 - 1650 | researchgate.netscholarsresearchlibrary.com |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | researchgate.netscholarsresearchlibrary.com |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | researchgate.netscholarsresearchlibrary.com |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | niscpr.res.in |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | niscpr.res.in |

| Alkyl (Propyl) | C-H Stretch | 2850 - 2960 | scholarsresearchlibrary.com |

| Thioether (C-S) | C-S Stretch | 600 - 700 | scholarsresearchlibrary.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound, this analysis is crucial for verifying its empirical and molecular formula, C₉H₁₂N₂O₂S, and thus confirming its stoichiometric composition. chemicalbook.comnih.gov

The technique involves the complete combustion of a precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are then quantitatively measured by a dedicated analyzer. The experimentally determined mass percentages of C, H, N, and S are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the synthesized compound.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 50.92% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.70% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.20% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.07% |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.11% |

| Total | 212.267 | 100.00% |

Theoretical and Computational Chemistry Studies of 2 Nitro 4 Propylthio Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

No dedicated peer-reviewed articles presenting quantum chemical calculations for 2-Nitro-4-(propylthio)aniline were identified. Such studies are crucial for understanding a molecule's electronic properties and predicting its reactivity. While computational studies have been performed on related nitroaniline derivatives, demonstrating the utility of these methods researchgate.netjournalirjpac.comsioc-journal.cn, the specific data for this compound is not available.

Density Functional Theory (DFT) Investigations of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

There are no specific Density Functional Theory (DFT) studies in the public domain that report the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. This information is fundamental for assessing the compound's electronic behavior and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

No literature containing Molecular Electrostatic Potential (MEP) maps for this compound could be located. MEP analysis is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Predictions

A search for Fukui function analysis applied to this compound yielded no results. This method of conceptual DFT is employed to quantify the reactivity of different atomic sites within a molecule towards electrophilic, nucleophilic, and radical attacks.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

While a certificate of analysis for this compound mentions the use of ¹H NMR and Mass Spectrometry for identity confirmation, it does not provide the actual spectral data or any computational predictions of these parameters lgcstandards.com. Detailed computational studies that predict NMR chemical shifts and IR frequencies for this specific compound are absent from the searched literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No publications detailing molecular dynamics (MD) simulations for this compound were found. MD simulations are instrumental in exploring the conformational landscape of a molecule and understanding its interactions with other molecules, such as solvents or biological macromolecules.

In silico Prediction of Reaction Pathways and Transition States

There is a lack of published research on the in silico prediction of reaction pathways and the characterization of transition states involving this compound. Such studies would provide valuable insights into its synthesis mechanisms and potential degradation pathways. Information on its synthesis is available, but without computational analysis of the reaction pathways .

Biological Activity and Pharmacological Research Initiatives

Elucidation of its Role as an Albendazole (B1665689) Metabolite and Intermediate in Antiparasitic Drug Development

Beyond its role as a metabolite, 2-Nitro-4-(propylthio)aniline is also a key chemical intermediate in the synthesis of Albendazole itself. smolecule.comveeprho.com Several manufacturing processes, including "one-pot" methods, utilize this compound as a precursor to build the final Albendazole molecule. veeprho.com Patents have described synthetic routes where 2-nitroaniline (B44862) is processed to create this compound, which is then further modified to produce Albendazole. nih.gov This dual role as both a synthetic precursor and a metabolic byproduct underscores its significance in the lifecycle of this important antiparasitic agent.

| Role of this compound | Description |

| Metabolite | A product of the metabolic breakdown of Albendazole in the body. smolecule.comchemicalbook.com |

| Synthetic Intermediate | A precursor compound used in the chemical manufacturing of Albendazole. smolecule.comveeprho.com |

Detailed Analysis of its Proposed Mechanism of Action in Biological Systems (e.g., tubulin polymerization inhibition)

The primary mechanism of action for the anthelmintic effects of Albendazole is the inhibition of tubulin polymerization in parasitic organisms. smolecule.com Microtubules, which are essential components of the cytoskeleton, are formed by the polymerization of tubulin proteins. nih.gov By disrupting this process, Albendazole impairs crucial cellular functions in the parasite, such as cell division and nutrient absorption, ultimately leading to its death. smolecule.comnih.gov

Antiparasitic Efficacy Studies

Direct and extensive research focusing solely on the antiparasitic efficacy of this compound is limited in publicly available scientific literature. The vast majority of efficacy studies concentrate on the parent drug, Albendazole, which is the clinically administered agent.

Specific in vitro studies detailing the efficacy (such as IC50 values) of isolated this compound against various parasitic organisms are not widely documented. Research protocols for in vitro testing of anthelmintic compounds are well-established, often involving the exposure of parasite cultures to the test substance to determine the concentration required to inhibit growth or kill the organisms. qmul.ac.uknih.gov However, these studies have historically focused on parent compounds like Albendazole rather than its individual metabolites.

Similarly, dedicated in vivo studies using animal models to evaluate the specific anthelmintic activity of this compound are not readily found. Standard in vivo models, such as using the nematode Caenorhabditis elegans or rodent models infected with parasitic helminths, are common for screening potential anthelmintic drugs. nih.govnih.gov These studies are designed to assess the effectiveness of a compound in a living organism, but the focus remains on the parent drug's ability to reduce worm burdens. nih.gov

A direct comparative analysis of the pharmacological efficacy of this compound with established anthelmintics like Mebendazole, Ivermectin, or Praziquantel is not available in the literature. nih.gov Comparative studies typically evaluate the performance of clinically approved drugs against each other or against new drug candidates. nih.govresearchgate.net Since this compound is a metabolite and not an administered drug, such comparisons have not been a research focus. The efficacy of Albendazole as a whole is well-established and compared favorably with other anthelmintics for treating a wide range of helminth infections. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

Comprehensive Structure-Activity Relationship (SAR) investigations specifically centered on this compound and its derivatives are not extensively detailed in the reviewed scientific literature. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drugs. While SAR studies for the broader class of benzimidazole (B57391) anthelmintics, to which Albendazole belongs, have been conducted, a specific focus on this particular metabolite is not apparent.

Impact of the Propylthio Moiety on Biological Activity, Lipophilicity, and Membrane Permeability

The biological activity of a molecule is intrinsically linked to its physicochemical properties, such as lipophilicity, which significantly influences its ability to cross biological membranes. researchgate.net Lipophilicity, often measured as the partition coefficient (log P), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The propylthio (–S-CH₂CH₂CH₃) moiety of this compound plays a crucial role in defining its lipophilic character. The propyl group, being an alkyl chain, inherently contributes to the molecule's hydrophobicity, enhancing its ability to partition into lipid-rich environments like cell membranes. researchgate.net This increased lipophilicity is a key factor in facilitating passive diffusion across cellular barriers, a predominant mechanism for drug permeation. researchgate.netmdpi.com While excessive lipophilicity can sometimes lead to issues like poor aqueous solubility or sequestration within membranes, an optimal level is necessary for a compound to travel from its point of administration to its site of action. mdpi.comnih.gov The presence of the sulfur atom (thioether linkage) also influences the electronic properties and conformation of the molecule, which can affect its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂S | youtube.com |

| Molecular Weight | 212.27 g/mol | youtube.com |

| XLogP3 (Lipophilicity) | 2.6 | youtube.com |

| Topological Polar Surface Area | 97.1 Ų | youtube.com |

Contribution of Nitro and Amino Groups to Pharmacological Effects

The pharmacological profile of this compound is significantly shaped by its nitro (–NO₂) and amino (–NH₂) functional groups.

The nitro group is a versatile and potent functional group in medicinal chemistry, often acting as both a pharmacophore and a toxicophore. Its strong electron-withdrawing nature can create electron-deficient centers in the molecule, enabling interactions with biological macromolecules like proteins and enzymes. A key feature of nitroaromatic compounds is their capacity for bioreductive activation. In low-oxygen environments, such as those found in certain microorganisms or hypoxic tumors, the nitro group can be enzymatically reduced to form reactive intermediates, including nitroso derivatives, hydroxylamines, and nitro radical anions. These reactive species can induce cellular damage and are central to the mechanism of action for many antimicrobial and antiparasitic drugs.

The amino group is a fundamental component of the aniline (B41778) structure. Its basicity and hydrogen-bonding capability can influence the molecule's solubility and its ability to bind to biological receptors. While the primary activity of related anthelmintics is often driven by other parts of the molecule, the amino group is essential for the core chemical scaffold and its subsequent chemical transformations.

SAR Comparison with Related Nitroanilines, Benzimidazoles, and Oxadiazole Derivatives

Structure-activity relationship (SAR) studies provide critical insights into how a molecule's chemical structure correlates with its biological activity.

Related Nitroanilines: The substitution pattern on the nitroaniline ring is crucial for activity. For instance, in a study of niclosamide, which contains a 2-chloro-4-nitroaniline moiety, the nitro group was found to contribute to genotoxicity and could be replaced with other functional groups, such as a methyl ester or an amine, while retaining some biological activity. This suggests that while the nitro group is important, its specific role can sometimes be modulated or substituted.

Benzimidazoles: this compound is a direct synthetic precursor to the benzimidazole anthelmintic, Albendazole. The synthesis involves the reduction of the nitro group to a second amino group, followed by cyclization to form the benzimidazole ring system. The SAR of benzimidazoles like Albendazole is well-established, with the propylthio group at position 5 being a key feature for its broad-spectrum anthelmintic activity. SAR studies on nitro-benzimidazoles have shown that the position of the nitro group significantly impacts mutagenic activity; substitution at the C5 or C6 position often results in measurable activity, whereas substitution at C4 or C7 leads to weaker or inactive compounds.

Table 2: SAR Insights Summary

| Compound Class | Key SAR Finding | Reference |

| Nitroanilines | The nitro group contributes to activity but can be replaced by other groups while retaining some function. | |

| Benzimidazoles | The position of the nitro group (e.g., C5, C6) is critical for mutagenic activity. | |

| Benzimidazoles | The propylthio group at position 5 is a key feature for the anthelmintic activity of Albendazole. |

Broader Biological Screening and Exploration of Potential Therapeutic Applications (beyond anthelmintic activity)

Research on this compound has been predominantly focused on its role within the lifecycle of Albendazole, either as a key intermediate in its synthesis or as a resulting metabolite. walshmedicalmedia.com Its primary significance in the scientific literature is linked to understanding the manufacturing processes, metabolism, and potential impurities of Albendazole. walshmedicalmedia.com

There is a notable lack of studies exploring broader biological activities or potential therapeutic uses for this compound in its own right, beyond the context of anthelmintic therapy. Further research is needed to fully elucidate any independent pharmacological activities this metabolite might possess.

Investigation of Metabolic Pathways and Biotransformation Processes as an Albendazole Metabolite

This compound is recognized as a metabolite of Albendazole. walshmedicalmedia.comresearchgate.net The metabolism of Albendazole itself is rapid and extensive. After administration, Albendazole is quickly converted in the liver to its primary active metabolite, albendazole sulfoxide (B87167), which is then further metabolized to the inactive albendazole sulfone.

The biotransformation of this compound is critical in the synthetic pathway to Albendazole and mirrors a common metabolic route for nitroaromatic compounds. The key transformation is the reduction of the nitro group to an amino group, yielding 4-(propylthio)benzene-1,2-diamine. walshmedicalmedia.com This nitroreduction is a crucial activation step for many nitro-containing drugs and is typically carried out by nitroreductase enzymes. This diamine intermediate is then reacted with methyl-N-cyanocarbamate to form the final benzimidazole carbamate (B1207046) structure of Albendazole.

Derivatives, Analogues, and Impurity Profiling

Synthesis and Characterization of Structurally Related Analogues

The molecular framework of 2-Nitro-4-(propylthio)aniline allows for a variety of structural modifications, leading to the synthesis of diverse analogues. These variations can influence the compound's chemical properties and biological activity.

Alkylthio Analogues (e.g., methylthio, ethylthio derivatives)

Alkylthio analogues of this compound, which differ in the length of the alkyl chain attached to the sulfur atom, can be synthesized through similar chemical pathways. A common route involves the S-alkylation of a thiocyanate (B1210189) precursor. For instance, the synthesis of the methylthio analogue, 4-(methylthio)-2-nitroaniline, begins with 2-nitro-4-thiocyanato-aniline. This starting material is treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium hydroxide (B78521) in an ethanol (B145695) solution. prepchem.com

A similar strategy can be employed for other alkylthio derivatives. The synthesis of the methylthio analogue of Albendazole (B1665689), a process-related impurity known as Impurity F, involves the formation of 4-(methylsulfanyl)-2-nitroaniline (B1353516) from 2-nitro-4-thiocyanoaniline. e-journals.inijisrt.com This suggests that the choice of alkylating agent (e.g., methyl halide vs. n-propyl halide) during the synthesis is a critical determinant of the final alkylthio chain. e-journals.in

Table 1: Synthesis of Alkylthio Analogues

| Analogue | Precursor | Key Reagents | Reaction Type |

|---|---|---|---|

| 4-(Methylthio)-2-nitroaniline | 2-Nitro-4-thiocyanato-aniline | Potassium hydroxide, Methyl iodide | S-alkylation |

| 4-(Propylthio)-2-nitroaniline | 2-Nitro-4-thiocyanato-aniline | Base, n-Propyl bromide | S-alkylation |

Oxadiazole-Containing Analogues

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, and they are recognized for their wide range of biological activities. nih.gov The synthesis of analogues incorporating a 1,3,4-oxadiazole (B1194373) ring often involves the cyclization of N-acylhydrazones or related intermediates. nih.govresearchgate.net

While direct synthesis from this compound is not commonly documented, its derivatives can serve as precursors. For example, the aniline (B41778) group could be transformed into a hydrazide, which can then undergo cyclization with various reagents to form the oxadiazole ring. General methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles include:

Oxidative cyclization: N-acylhydrazones can be cyclized using oxidizing agents like mercuric oxide and iodine. nih.gov

Dehydration of diacylhydrazines: The cyclodehydration of N,N'-diacylhydrazines is a common route. researchgate.net

Reaction with acid chlorides: Monoaryl hydrazides can be condensed with acid chlorides, often under microwave heating, to yield 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.com

These synthetic strategies provide a pathway to a diverse range of oxadiazole-containing analogues with potential applications in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

Benzimidazole-Fused Analogues

This compound is a direct precursor for the synthesis of benzimidazole-fused analogues, a core structure in many pharmaceutical agents, including the anthelmintic drug Albendazole. e-journals.inijisrt.com The key transformation is the reductive cyclization of the o-nitroaniline moiety.

The synthesis typically involves two main steps:

Reduction of the nitro group: The nitro group of this compound is reduced to an amine, forming 4-(propylthio)-1,2-phenylenediamine. This reduction can be achieved using various reducing agents, such as sodium hydrosulfide. e-journals.inijisrt.com

Cyclization: The resulting diamine is then reacted with a suitable one-carbon synthon to form the imidazole (B134444) ring. For the synthesis of Albendazole, this involves a reaction with methyl-N-cyanocarbamate. ijisrt.com

Alternatively, one-pot reductive cyclocondensation methods have been developed where a 2-nitroaniline (B44862) derivative reacts with an aldehyde in the presence of a reducing system (e.g., Zn/NaHSO3 in water) to directly form the 2-substituted benzimidazole (B57391). pcbiochemres.com This approach offers advantages in terms of efficiency and milder reaction conditions. researchgate.net

Table 2: Key Steps in Benzimidazole Analogue Synthesis

| Step | Reactant | Product | Example Reagents |

|---|---|---|---|

| 1. Nitro Reduction | This compound | 4-(Propylthio)-1,2-phenylenediamine | Sodium hydrosulfide, Fe/HCl |

| 2. Cyclization | 4-(Propylthio)-1,2-phenylenediamine | Substituted Benzimidazole | Methyl-N-cyanocarbamate, Aldehydes |

Other Functionalized and Substituted Derivatives

The reactivity of the functional groups in this compound allows for the synthesis of other derivatives.

Amino Derivatives: The nitro group can be selectively reduced to an amino group to yield 2-amino-4-(propylthio)aniline. This transformation is typically carried out using reducing agents like hydrogen gas with a palladium catalyst or iron powder in an acidic medium. smolecule.com

Arylthio Analogues: The propylthio group can potentially be substituted. The synthesis of the analogous 2-nitro-4-(phenylthio)aniline, an intermediate for the drug Fenbendazole, is achieved by reacting 4-thiocyano-2-nitroaniline with bromobenzene (B47551) under alkaline conditions or by reacting 5-chloro-2-nitroaniline (B48662) with thiophenol. google.comevitachem.com This highlights the possibility of introducing various arylthio groups at the 4-position.

Identification and Quantification of Impurities in Pharmaceutical Processes

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect of quality control. Intermediates and by-products from the synthetic route can persist in the final product if not adequately removed.

Characterization of Process-Related Impurities (e.g., 2-nitro-4-thiocyanatoaniline)

During the synthesis of this compound, and subsequently Albendazole, a key process-related impurity is the starting material or intermediate, 2-nitro-4-thiocyanatoaniline (B119080) . e-journals.in This compound is formed by the thiocyanation of 2-nitroaniline using reagents like ammonium (B1175870) thiocyanate or sodium thiocyanate in the presence of an oxidant such as bromine in acetic acid. prepchem.comprepchem.comresearchgate.net

The presence of 2-nitro-4-thiocyanatoaniline in the final API is undesirable, and its levels must be carefully controlled. It is listed as Albendazole Impurity 5 in the European Pharmacopoeia. e-journals.in

Characterization and Quantification: Sensitive analytical methods are required to detect and quantify trace levels of this impurity. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of 2-nitro-4-thiocyanatoaniline and this compound, both identified as potential genotoxic impurities (GTIs) in Albendazole. jchps.com

The method utilizes a reverse-phase C18 column with negative ion electrospray ionization and multiple reaction monitoring (MRM) for high sensitivity and selectivity. jchps.com Validation according to ICH guidelines has demonstrated that the method can quantify these impurities down to parts-per-million (ppm) levels, with a limit of quantification (LOQ) of 0.5 ppm. jchps.com

Table 3: Analytical Method for Impurity Quantification

| Technique | Details | Application |

|---|---|---|

| LC-MS/MS | Reverse-phase C18 column, ESI negative mode, MRM | Quantification of 2-nitro-4-thiocyanatoaniline and this compound |

| LOD/LOQ | LOQ established at 0.5 ppm | Trace level analysis in Albendazole drug substance |

This rigorous analytical control ensures the purity and safety of the final pharmaceutical product by limiting the presence of potentially harmful process-related impurities.

Identification of Degradation Products and Oxidative Metabolites

Forced degradation studies are crucial for identifying the potential degradation products of a drug substance under various stress conditions, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods. While specific forced degradation studies on this compound are not extensively detailed in the available literature, potential degradation pathways can be inferred from the known reactivity of its functional groups (nitroaniline and thioether) and studies on related compounds.

The primary degradation pathways for this compound are expected to involve the nitro group and the propylthio group. Potential degradation products could include nitro-reduction products or sulfide (B99878) oxidation products.

Studies on related nitroaromatic compounds indicate that under photolytic conditions, degradation can occur, and the presence of H₂O₂ can accelerate this process. For instance, the degradation of various nitroaromatic compounds has been observed under UV-H₂O₂ conditions. nih.gov The photolysis of 2,6-dinitrotoluene (B127279) (DNT) in seawater has been shown to form products such as 2,6-dinitrobenzaldehyde (B1206409) and 2,6-dinitrobenzyl alcohol. researchgate.net Furthermore, the degradation of nitroaromatic compounds in subcritical water is significantly influenced by temperature. mersin.edu.tr

A related compound, 2-Nitro-4-thiocyanatoaniline, has been shown to degrade under acidic and basic conditions. In acidic environments (pH <3), the thiocyanate group undergoes hydrolysis to yield 2-nitro-4-aminophenol and hydrogen thiocyanate (HSCN). In basic conditions (pH >10), the nitro group is susceptible to reduction, leading to amine intermediates.

Given these precedents, a hypothetical forced degradation study on this compound would likely involve exposure to acidic, basic, oxidative, photolytic, and thermal stress. The potential degradation products that could be anticipated are outlined in the table below.

| Stress Condition | Potential Reaction | Hypothetical Degradation Product(s) |

| Acidic Hydrolysis | Unlikely to cause significant degradation of the main structure under mild conditions. | No significant degradation expected. |

| Basic Hydrolysis | Potential for reduction of the nitro group. | 2-Amino-4-(propylthio)aniline |

| **Oxidative Stress (e.g., H₂O₂) ** | Oxidation of the thioether group. | 2-Nitro-4-(propylsulfinyl)aniline (Sulfoxide), 2-Nitro-4-(propylsulfonyl)aniline (Sulfone) |

| Photolytic Degradation | Complex reactions involving the nitro group and potentially the aromatic ring. | Hydroxylated and/or de-nitrated derivatives. |

| Thermal Degradation | General decomposition at elevated temperatures. | A mixture of smaller, fragmented molecules. |

It is important to note that this compound is also known as a metabolite of the anthelmintic drug Albendazole. The metabolic pathways of Albendazole primarily involve the oxidation of the thioether group to form albendazole sulfoxide (B87167) and albendazole sulfone. veeprho.com

Development of Robust Analytical Methodologies for Impurity Profiling and Quality Control (e.g., LC-MS/MS validation)

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. For intermediates like this compound, which is used in the synthesis of Albendazole, robust analytical methods are essential for impurity profiling and quality control. veeprho.comjchps.com Given that this compound and its precursors, such as 2-nitro-4-thiocyanatoaniline, have been identified as potential genotoxic impurities (GTIs), highly sensitive and specific analytical methods are required. jchps.com

A selective and sensitive reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the trace level quantification of this compound (GTI-II) and 2-nitro-4-thiocyanatoaniline (GTI-I) in albendazole drug substance. jchps.com This method demonstrates the high-end analytical capability required for controlling potentially harmful impurities at very low levels.

The validation of this LC-MS/MS method was conducted in accordance with the International Conference on Harmonisation (ICH) guidelines, ensuring its reliability for its intended purpose. jchps.com The key validation parameters are summarized in the table below.

| Validation Parameter | Methodology and Results |

| Specificity | The method demonstrated specificity by showing no interference from the main component (Albendazole) or other impurities at the retention times of the analytes. The use of Multiple Reaction Monitoring (MRM) in MS/MS detection provides a high degree of specificity. jchps.com |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The method was validated to quantitate up to 0.5 ppm of both GTI-I and GTI-II, which is well below the regulatory threshold for genotoxic impurities. jchps.com |

| Linearity | The method showed excellent linearity over the specified concentration range, with a correlation coefficient (r²) of >0.9996 for each impurity. jchps.com |

| Accuracy | Accuracy was assessed by recovery studies at different concentration levels (LOQ, 50%, 100%, and 200%). The percentage recovery for both impurities was found to be within the range of 94.0% to 104.0%. jchps.com |

| Precision | Method precision was evaluated by performing six individual preparations, and the relative standard deviation (RSD) was found to be below 10%. Intermediate precision was also assessed by analyzing the samples on a different day with a different instrument and column. jchps.com |

| Robustness | The robustness of the method was demonstrated by making deliberate small changes to the method parameters, such as flow rate (±0.1 mL/min) and column temperature (±2°C), and observing no significant impact on the results. jchps.com |

| Solution Stability | The stability of the sample solutions was confirmed for up to 14 hours when stored at 5°C, with a percentage variation of less than 10%. jchps.com |

This validated LC-MS/MS method serves as a reliable tool for the routine quality control and stability studies of albendazole, ensuring that the levels of this compound and its precursor impurity are strictly controlled. jchps.com

Strategies for Impurity Minimization and Control in Industrial Synthesis

The control of impurities in the industrial synthesis of this compound is paramount, as this compound is a key intermediate in the production of the pharmaceutical active ingredient, Albendazole. veeprho.com Impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis. jchps.com The strategies for minimizing and controlling these impurities focus on the optimization of the synthetic process and the implementation of effective purification methods.

One of the primary strategies for impurity control is the careful selection of the synthetic route. Older methods for synthesizing this compound involved the use of highly toxic reagents like sodium cyanide and expensive materials such as n-propyl bromide. google.com These methods not only posed safety and environmental concerns but also had the potential to introduce cyanide-related impurities.

More recent and improved synthetic processes have been developed to address these issues. A notable advancement is the use of safer and more cost-effective reagents. For instance, a patented method describes the synthesis of 4-propylthio-2-nitroaniline starting from o-nitroaniline, disulfur (B1233692) dichloride, and chloropropane. google.com This process avoids the use of toxic cyanides and expensive brominated compounds, thereby eliminating the potential for associated impurities. google.com This modern approach is reported to have a high total yield and is more suitable for industrial-scale production. google.com

Another key strategy is the optimization of reaction conditions. This includes controlling parameters such as temperature, reaction time, and the stoichiometry of reactants and catalysts. For example, in the alkylation step of one of the patented processes, the temperature is controlled at 55°C to achieve a high yield of the desired product while presumably minimizing the formation of by-products. google.com

The "one-pot method" has been adopted in industrial production in countries like China to improve efficiency. veeprho.com In this approach, intermediates like this compound are not isolated from the reaction system, which can reduce processing time and potential for contamination during handling. However, this necessitates a very well-controlled reaction to prevent the carry-over of impurities into the final product.

The table below summarizes some of the key strategies for impurity minimization and control in the industrial synthesis of this compound.

| Strategy | Description | Impact on Impurity Control |

| Selection of Synthetic Route | Moving from older methods using toxic and expensive reagents (e.g., sodium cyanide, n-propyl bromide) to newer, safer, and more efficient routes (e.g., using chloropropane). google.com | Eliminates the risk of specific impurities associated with hazardous reagents and can lead to a cleaner product profile. |

| Optimization of Reaction Conditions | Precise control of temperature, pressure, reaction time, and stoichiometry of reagents. | Minimizes the formation of by-products and ensures the complete conversion of starting materials and intermediates. |

| Use of Catalysts | Employing efficient catalysts, such as the composite catalyst of activated clay and pseudo-boehmite mentioned for a modern synthesis route, can improve reaction yields and selectivity. | Enhances the formation of the desired product over potential side products. |

| "One-Pot" Synthesis | Performing multiple reaction steps in a single reactor without isolating intermediates. veeprho.com | Reduces handling and potential for contamination between steps, but requires stringent control over each reaction stage. |

| Purification of Intermediates and Final Product | Although not extensively detailed in the searched literature for this specific compound, purification steps such as recrystallization or column chromatography are standard practices in organic synthesis to remove impurities. | Removes impurities that are formed despite the optimization of the synthesis, ensuring the final product meets the required purity specifications. |

By implementing these strategies, manufacturers can effectively control the impurity profile of this compound, ensuring its suitability for use in the synthesis of high-quality pharmaceutical products.

Environmental Impact Assessment and Green Chemistry in Production

Analysis of Waste Streams and Environmental Footprint of Current Synthesis Routes

Traditional synthesis routes for 2-Nitro-4-(propylthio)aniline are characterized by the generation of significant and often hazardous waste streams.

One common method involves the reduction of a nitro group using sodium sulfide (B99878). This process is a major contributor to environmental pollution due to the large volumes of sulfur-containing wastewater it produces. google.com This type of effluent is notoriously difficult and costly to treat, posing a substantial environmental burden. google.com

Older patented methods, which start with the thiocyanation of o-nitroaniline using reagents like ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine, also present environmental drawbacks. These routes can generate approximately one ton of solid waste, including ammonium chloride and ammonium thiocyanate salts, and three tons of wastewater for every ton of the final product's precursor, albendazole (B1665689). google.com

Furthermore, some historical synthesis pathways employed highly toxic and hazardous reagents. For instance, the use of sodium cyanide as a reaction raw material introduces significant safety risks and challenges in handling and disposal. google.com The use of expensive and less atom-economical materials like bromo-n-propane also contributes to a higher environmental footprint compared to modern alternatives. google.com

| Synthesis Route Component | Associated Waste Stream/Environmental Issue | Reference |

|---|---|---|

| Sodium Sulfide Reduction | High volume of sulfur-containing wastewater | google.com |

| Thiocyanation with Bromine/Ammonium Thiocyanate | Significant solid waste (ammonium salts) and wastewater generation | google.com |

| Use of Sodium Cyanide | Generation of highly toxic waste, significant safety and handling concerns | google.com |

| Use of Bromo-n-propane | Higher cost and potential for halogenated waste | google.com |

Development and Evaluation of Environmentally Benign Synthetic Alternatives